Ethyl Trifluoropyruvate Ethyl Trifluoropyruvate Ethyl 3,3,3-trifluoropyruvate is a trifluoromethylated compound. Enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions have been reported.

Brand Name: Vulcanchem
CAS No.: 13081-18-0
VCID: VC21144627
InChI: InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3
SMILES: CCOC(=O)C(=O)C(F)(F)F
Molecular Formula: C5H5F3O3
Molecular Weight: 170.09 g/mol

Ethyl Trifluoropyruvate

CAS No.: 13081-18-0

Cat. No.: VC21144627

Molecular Formula: C5H5F3O3

Molecular Weight: 170.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl Trifluoropyruvate - 13081-18-0

Specification

CAS No. 13081-18-0
Molecular Formula C5H5F3O3
Molecular Weight 170.09 g/mol
IUPAC Name ethyl 3,3,3-trifluoro-2-oxopropanoate
Standard InChI InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3
Standard InChI Key KJHQVUNUOIEYSV-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C(F)(F)F
Canonical SMILES CCOC(=O)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structure

Ethyl trifluoropyruvate (ETFP) is a trifluoromethylated α-ketoester characterized by its trifluoromethyl group adjacent to a carbonyl functionality. The compound possesses high electrophilicity due to the electron-withdrawing effects of both the trifluoromethyl and ester groups, making it particularly reactive in various organic transformations .

Basic Information

ParameterValue
Chemical NameEthyl trifluoropyruvate
IUPAC NameEthyl 3,3,3-trifluoro-2-oxopropanoate
CAS Number13081-18-0
Molecular FormulaC5H5F3O3
Molecular Weight170.09 g/mol
InChIKeyKJHQVUNUOIEYSV-UHFFFAOYSA-N
LogP-0.05

Common Synonyms

The compound is known by multiple names in the scientific literature, including:

  • Ethyl 2-oxo-3,3,3-trifluoropropionate

  • Ethyl 3,3,3-trifluoropyruvate

  • E-TFPA

  • Threefluorideethylpyruvate

  • Trifluoropyruvic acid ethyl ester

  • 3,3,3-trifluoro-2-oxopropanoic acid ethyl ester

Physical and Chemical Properties

Ethyl trifluoropyruvate exists as a clear liquid at room temperature with distinctive physical and chemical characteristics that influence its handling, storage, and applications in laboratory settings.

Physical Properties

PropertyValue
Physical StateLiquid
ColorClear colorless to pale yellow
Boiling Point42°C (literature value)
Density1.283 g/mL at 25°C
Vapor Pressure12.49 hPa at 25°C
Refractive Index1.3405 at 20°C
Flash Point31°C (88°F)
SolubilityMiscible with dichloromethane

Stability and Reactivity

Ethyl trifluoropyruvate is stable under normal handling and storage conditions but exhibits moisture sensitivity. The compound should be stored under inert atmosphere at 2-8°C to maintain its purity and reactivity .

As a highly electrophilic species, it reacts readily with nucleophiles, particularly at the carbonyl carbon. The reactivity is enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. Key reactivity parameters include:

  • Incompatibility with strong oxidizing agents

  • Potential hazardous decomposition when exposed to heat

  • Stability under normal storage conditions

  • Moisture sensitivity requiring special handling

Applications in Synthetic Chemistry

Ethyl trifluoropyruvate has emerged as a valuable building block in modern organic synthesis, particularly in medicinal chemistry and pharmaceutical research.

Pharmaceutical Applications

The compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and antibiotics. Its unique structure contributes to the development of fluorinated bioactive molecules with enhanced metabolic stability and binding affinity .

Synthetic Building Block

Ethyl trifluoropyruvate serves as a key precursor for the synthesis of:

  • Trifluoromethylated amino acids and peptides

  • Fluorinated heterocycles with potential biological activity

  • Chiral fluorinated compounds with applications in asymmetric synthesis

  • Various bioactive molecules containing the trifluoromethyl group

Recent Research Applications

Recent studies have demonstrated the utility of ethyl trifluoropyruvate in:

  • Three-component cyclization reactions with methyl ketones and amino alcohols to form bicyclic γ-lactams, leading to trifluoromethyl-substituted tetrahydropyrrolo derivatives

  • Synthesis of both enantiomers of α-trifluoromethyl proline and (S)-α-trifluoromethyl prolinol through diastereoselective allylation reactions

  • Highly enantioselective organocatalytic hydroxyalkylation of indoles, producing chiral building blocks for pharmaceutical applications

  • Development of sustainable chemical processes aligned with green chemistry principles

Synthetic Methodologies

Preparation Methods

One documented synthesis method involves the oxidation of ethyl 3,3,3-trifluorolactate:

  • Dissolution of ethyl 3,3,3-trifluorolactate in acetonitrile

  • Addition of sodium hypochlorite pentahydrate as the oxidizing agent

  • Stirring at 20°C for 30 minutes

  • Quenching with sodium thiosulfate pentahydrate

  • Addition of sodium hydrogencarbonate and sodium sulfate

  • Filtration and simple distillation (up to 48°C/0.5 kPa)

This method reportedly provides ethyl trifluoropyruvate in 69% total yield with 99% purity .

Multicomponent Reactions

Recent research has showcased the value of ethyl trifluoropyruvate in multicomponent reactions. For example, a three-component cyclization with methyl ketones and amino alcohols produces valuable bicyclic γ-lactams with trifluoromethyl substituents:

  • Reaction of ethyl trifluoropyruvate with methyl ketones forms aldol intermediates

  • Subsequent cyclization with amino alcohols yields bicyclic products

  • Optimization of conditions (solvent selection, temperature, reactant ratios) affects product distribution and yields

Market Analysis and Future Trends

Current Market Status

The global ethyl trifluoropyruvate market is experiencing substantial growth, driven primarily by expanding applications in pharmaceutical research and chemical synthesis. The compound's unique properties make it valuable for various industries, including pharmaceuticals, agrochemicals, and specialty chemicals .

Growth Projections

According to market research, the ethyl trifluoropyruvate market is projected to grow significantly:

ParameterProjection
Market Size (2023)11.76 USD Billion
Market Size (2024)12.26 USD Billion
Projected Market Size (2032)17.19 USD Billion
CAGR (2024-2032)4.31%

Alternative market projections suggest an even more robust growth rate of 11.3% during the forecast period, indicating strong market potential .

Market Drivers and Trends

Key factors influencing market growth include:

  • Increasing demand from the pharmaceutical industry for fluorinated building blocks

  • Growing adoption of trifluoromethylation reactions in drug discovery and development

  • Rising research activities in medicinal chemistry focusing on fluorinated compounds

  • Expanding applications in agrochemicals and specialty materials

  • Development of sustainable and environmentally friendly production processes

Hazard CodesRisk StatementsSafety Statements
Xn, C, Xi10-22-36/37/3826-37/39-16

The compound requires appropriate safety measures:

  • Use of personal protective equipment (gloves, eye protection)

  • Handling in well-ventilated areas

  • Storage away from heat, sparks, and flame

  • Storage under inert atmosphere at 2-8°C

  • Avoidance of contact with strong oxidizing agents

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